molecular formula C13H15ClN2O2 B14065512 tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate

tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate

Cat. No.: B14065512
M. Wt: 266.72 g/mol
InChI Key: IKWPWQGHVUKYGD-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-chloro-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group, an amino group, and a chloro substituent on the indole ring, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino and chloro substituents play a crucial role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)11-10(15)8-6-7(14)4-5-9(8)16-11/h4-6,16H,15H2,1-3H3

InChI Key

IKWPWQGHVUKYGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N

Origin of Product

United States

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